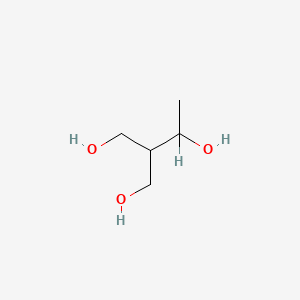

2-(Hydroxymethyl)butane-1,3-diol

描述

Structure

3D Structure

属性

CAS 编号 |

67953-02-0 |

|---|---|

分子式 |

C5H12O3 |

分子量 |

120.15 g/mol |

IUPAC 名称 |

2-(hydroxymethyl)butane-1,3-diol |

InChI |

InChI=1S/C5H12O3/c1-4(8)5(2-6)3-7/h4-8H,2-3H2,1H3 |

InChI 键 |

BTAREPMBYAAWOX-UHFFFAOYSA-N |

SMILES |

CC(C(CO)CO)O |

规范 SMILES |

CC(C(CO)CO)O |

其他CAS编号 |

67953-02-0 |

产品来源 |

United States |

Synthetic Methodologies for 2 Hydroxymethyl Butane 1,3 Diol and Analogous Polyols

Traditional Organic Synthesis Approaches

Traditional methods for synthesizing polyols like 2-(hydroxymethyl)butane-1,3-diol rely on well-established organic reactions. These approaches often involve the sequential formation of carbon-carbon and carbon-oxygen bonds to construct the polyol backbone.

Aldol (B89426) Condensation Strategies for Polyol Formation

The aldol condensation is a cornerstone of carbon-carbon bond formation and a fundamental strategy for building the backbone of polyols. byjus.comoregonstate.edu The reaction unites an enolate ion with a carbonyl compound, resulting in a β-hydroxy aldehyde or β-hydroxy ketone, the characteristic structural motif of an "aldol" adduct. oregonstate.edupearson.com This adduct is the direct precursor to the 1,3-diol structure upon reduction of the remaining carbonyl group.

The mechanism involves the deprotonation of an α-carbon (a carbon adjacent to a carbonyl group) by a base to form a nucleophilic enolate. pearson.comkhanacademy.org This enolate then attacks the electrophilic carbonyl carbon of a second molecule. khanacademy.org Subsequent protonation of the resulting alkoxide intermediate yields the β-hydroxy carbonyl product. pearson.comkhanacademy.org

For the synthesis of unsymmetrical polyols or more complex structures like this compound, a crossed aldol condensation is employed, where two different carbonyl compounds react. byjus.com To avoid a mixture of multiple products, this approach is most effective when one of the carbonyl partners lacks α-hydrogens (e.g., formaldehyde (B43269) or benzaldehyde) and thus cannot self-condense, serving only as the electrophile. byjus.com The formation of the conjugated system in the final product often drives the reaction to completion through a subsequent dehydration step. organic-chemistry.org

| Step | Description |

| 1. Enolate Formation | A base, such as a hydroxide (B78521) ion, removes an acidic α-hydrogen from a carbonyl compound to form a resonance-stabilized enolate. byjus.com |

| 2. Nucleophilic Attack | The nucleophilic enolate attacks the electrophilic carbonyl carbon of a second carbonyl molecule, forming a new carbon-carbon bond and an alkoxide intermediate. khanacademy.org |

| 3. Protonation | The alkoxide intermediate is protonated by a protic solvent (like water or alcohol) to yield the β-hydroxy carbonyl (aldol adduct). byjus.com |

| 4. (Optional) Dehydration | Under heat or acidic/basic conditions, the aldol adduct can be dehydrated to form an α,β-unsaturated carbonyl compound. organic-chemistry.org |

This table outlines the fundamental steps of the aldol condensation, a key reaction for forming the precursors to 1,3-diols.

Catalytic Reduction of Carbonyl Precursors (e.g., Meerwein-Ponndorf-Verley (MPV) Reduction)

Once the β-hydroxy ketone or 1,3-diketone precursor is synthesized, the carbonyl group(s) must be reduced to hydroxyl groups to yield the final polyol. The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for this transformation, reducing aldehydes and ketones to their corresponding alcohols. wikipedia.org The reaction is prized for its mild conditions and use of an inexpensive and environmentally friendly aluminum alkoxide catalyst, typically aluminum isopropoxide. wikipedia.orgnumberanalytics.com

The MPV reduction mechanism involves a hydride transfer from a sacrificial alcohol (commonly isopropanol) to the carbonyl substrate, mediated by the aluminum catalyst through a six-membered ring transition state. numberanalytics.comorganic-chemistry.org The use of isopropanol (B130326) is advantageous because the acetone (B3395972) byproduct can be removed by distillation, driving the equilibrium toward the desired alcohol product. organic-chemistry.org The reaction is highly selective for carbonyl groups and typically does not affect other reducible functional groups like esters or nitro groups. numberanalytics.com This selectivity is crucial when synthesizing complex polyols with multiple functional groups. Even without chiral catalysts, the MPV reduction can achieve high diastereoselectivity in certain cases due to chelation or steric control. researchgate.net

Multi-Step Synthesis from Readily Available Starting Materials

The industrial synthesis of this compound can be accomplished through a multi-step process starting from simple, readily available materials. A patented method involves the reaction of formaldehyde and acetaldehyde (B116499) under alkaline conditions. This process proceeds through two key stages:

Condensation Reaction: Formaldehyde and acetaldehyde first undergo an aldol condensation to form an intermediate, 2-keto-butanol.

Reduction: The 2-keto-butanol is then reduced to this compound. A particularly efficient version of this step uses isopropanol as the reducing agent with a catalyst system like aluminum isopropoxide and trifluoroacetic acid. This reduction yields the final product along with acetone, which can be recycled, creating a closed-loop system that enhances efficiency and minimizes waste.

This catalytic method can achieve yields of around 90% in a significantly shorter reaction time compared to conventional approaches.

| Step | Reactants | Catalyst/Conditions | Product |

| 1. Condensation | Formaldehyde + Acetaldehyde | Alkaline Catalyst | 2-Keto-butanol |

| 2. Reduction | 2-Keto-butanol + Isopropanol | Aluminum isopropoxide / Trifluoroacetic acid | This compound + Acetone |

This table summarizes a patented multi-step synthesis, highlighting the reactants and products at each stage.

For analogous polyols, other multi-step strategies exist. For instance, the versatile (S)-3-(hydroxymethyl)butane-1,2,4-triol building block can be synthesized from D-isoascorbic acid, a common food preservative. nih.govsigmaaldrich.com

Stereoselective and Asymmetric Synthesis

Many natural products and pharmaceutical agents contain polyol moieties, where the biological activity is highly dependent on the specific stereochemistry of the hydroxyl groups. rsc.org Therefore, developing methods for stereoselective synthesis is of great importance.

Enantioselective and Diastereoselective Control in 1,3-Diol Synthesis

Achieving control over the relative (syn- or anti-) and absolute stereochemistry of the two hydroxyl groups in a 1,3-diol is a significant synthetic challenge. A primary strategy involves the stereoselective reduction of β-hydroxy ketones. The stereochemical outcome of this reduction can be influenced by several factors:

Substrate-Induced Diastereoselective Reduction: The existing hydroxyl group in the β-hydroxy ketone can direct the approach of the reducing agent, leading to one diastereomer over the other.

Asymmetric Hydrogenation: Using chiral catalysts in a hydrogenation reaction can produce chiral diols with high enantioselectivity. thieme-connect.com Both homogeneous and heterogeneous catalysts have been developed for this purpose. thieme-connect.com

Chiral Reducing Agents: The use of a chiral hydride source can introduce asymmetry during the reduction step. For example, using a chiral alcohol in an asymmetric MPV reduction has been shown to produce chiral diols with significant enantiomeric excess. wikipedia.org

A variety of methods have been developed to synthesize these stereochemically defined 1,3-diols, as small structural changes can often require a different synthetic approach to maintain high yield and stereoselectivity. thieme-connect.com

Organocatalytic Approaches for Chiral Polyol Synthesis

Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has become a powerful tool for asymmetric synthesis. nih.gov Chiral amino acids and their derivatives, such as proline, are frequently used as organocatalysts to produce chiral molecules. nih.gov

In the context of chiral polyol synthesis, organocatalysis is particularly effective in the initial asymmetric aldol reaction. nih.govnih.gov A chiral organocatalyst can create a chiral environment around the reactants, guiding the formation of one enantiomer of the β-hydroxy ketone product over the other with high selectivity. acs.orgrsc.org This enantiomerically enriched keto-alcohol can then be reduced in a subsequent step to yield the final chiral 1,3-diol. nih.gov This two-step sequence—asymmetric organocatalytic aldol reaction followed by reduction—is a highly effective and frequently used strategy for accessing enantiomerically pure 1,3-diols. nih.govacs.org

| Catalyst Type | Example | Application |

| Amino Acid Derivative | Proline and its derivatives | Catalyze asymmetric aldol reactions to produce chiral 1,3-keto alcohols with high enantiomeric excess (>99% ee). nih.govacs.org |

| Chiral Phosphoric Acid (CPA) | TRIP (2,4,6-tris-isopropyl-derived CPA) | Used in enantioselective allylboration of aldehydes, a key step in accessing chiral precursors for 1-aryl-1,3-diols. nih.gov |

| Chiral Imidazolidinone | MacMillan catalysts | Incorporated into polymers to create recyclable catalysts for asymmetric Diels-Alder and other reactions. researchgate.net |

This table showcases different classes of organocatalysts used to achieve high enantioselectivity in reactions that form the building blocks for chiral polyols.

Chemoenzymatic Cascade Reactions for Stereoisomer Access

The synthesis of chiral polyols and related structures, such as azidoalcohols and aminoalcohols, greatly benefits from this synergy. For instance, a chemoenzymatic cascade can be designed where an enzyme establishes a key stereocenter, and subsequent chemical or enzymatic steps build upon it. mdpi.comrsc.org A common strategy involves the kinetic resolution of a racemic mixture. Lipase B from Candida antarctica (CAL-B), for example, can be used for the selective acetylation of one enantiomer of a diol, allowing the separation of the acetylated product from the unreacted enantiomer. mdpi.com

Another powerful approach involves aldolases, such as D-fructose-6-phosphate aldolase (B8822740) (FSA), which can catalyze the formation of chiral 2,3-dihydroxy-1,4-diketones. acs.org These intermediates can then be further transformed in a cascade. For example, a subsequent transamination reaction using a transaminase (TA) enzyme can introduce another chiral center with high stereoselectivity, leading to densely functionalized chiral products. acs.org The combination of different enzyme classes, such as oxidoreductases (e.g., ene-reductases, alcohol dehydrogenases) and lyases, within a single pot enables the stereodivergent synthesis of all possible stereoisomers of a target molecule from a common precursor. mdpi.comnih.gov

A representative chemoenzymatic cascade for producing different stereoisomers of a diol might involve the following steps, as demonstrated in the synthesis of 2,3-dimethylglyceric acid ethyl ester stereoisomers mdpi.com:

Catalytic Production Pathways

Homogeneous Catalysis in Polyol Synthesis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity under mild reaction conditions. In polyol synthesis, transition metal complexes are frequently employed. Rhenium-based catalysts, such as dirhenium heptoxide (Re₂O₇), have proven effective for the stereoselective transposition of allylic alcohols. nih.gov This reaction allows for the synthesis of 1,3-syn-diol acetals from δ-hydroxymethyl-homoallylic alcohols with excellent diastereoselectivity (>20:1). nih.gov The process is operationally simple and proceeds in high yields with low catalyst loading (1 mol%). nih.gov

Other homogeneous catalytic systems, though not directly applied to this compound, are fundamental in polyol production. These include hydroformylation of alkenes followed by hydrogenation, or the direct hydroxylation of unsaturated compounds using catalysts like osmium tetroxide (OsO₄) with an oxidant such as N-methylmorpholine N-oxide (NMO). nih.gov

Heterogeneous Catalysis for Selective Transformations

Heterogeneous catalysts, which exist in a different phase from the reactants, are highly valued in industrial processes due to their ease of separation and recyclability. In polyol synthesis, they are crucial for converting biomass-derived feedstocks. nih.govresearchgate.net

A notable example is the use of a tungsten-impregnated zeolite (W/ZSM-5) catalyst for the synthesis of bio-polyols from sunflower oil. nih.govrsc.org This catalyst facilitates a one-pot cascade reaction involving the epoxidation of double bonds in the vegetable oil using hydrogen peroxide, followed by the in-situ ring-opening of the epoxide groups to form hydroxyl groups. nih.govrsc.org This method circumvents the traditional two-step process and provides a greener route to polyols suitable for applications like polyurethane production. nih.gov The performance of such catalysts can be optimized by tuning reaction parameters like time and catalyst loading. For instance, a reaction time of 5 hours was found to be optimal for sunflower oil conversion, yielding a bio-polyol with a hydroxyl number of approximately 160 mg KOH/g. nih.govrsc.org

Sustainable and Biorenewable Production Methods

Fermentative Routes to Diols and Polyols from Biomass

Fermentation offers a sustainable route to various chemicals by using microorganisms to convert renewable feedstocks like sugars into valuable products. A prominent example in the context of diols is the production of 2,3-butanediol (B46004) through butanediol (B1596017) fermentation. wikipedia.org Various microorganisms, including species of Klebsiella, Enterobacter, and Bacillus, can metabolize glucose and other sugars derived from biomass to produce 2,3-butanediol. wikipedia.org This process naturally yields specific stereoisomers; for example, the (2R,3R)-stereoisomer is produced by many microorganisms. wikipedia.org While direct fermentative production of this compound is not widely reported, the established routes to simpler diols demonstrate the potential of metabolic engineering to create novel pathways for more complex polyols.

Chemical Conversion of Bio-Derived Intermediates

The chemical transformation of intermediates derived from biomass is a cornerstone of creating a sustainable chemical industry. This approach utilizes platform molecules obtained from biomass and upgrades them catalytically to valuable polyols. researchgate.net

One significant method is the liquefaction of lignocellulosic biomass (like technical lignins) in crude glycerol, using an acid catalyst. researchgate.net This process depolymerizes the biomass and incorporates the solvent to produce liquid polyols with high hydroxyl content, making them suitable for polyurethane foam production. researchgate.net Another key strategy is the hydrolysis of biomass polysaccharides into monosaccharides, followed by catalytic hydrogenation/hydrogenolysis to yield sugar alcohols (like xylitol (B92547) and sorbitol) and smaller polyols (like ethylene (B1197577) glycol and propylene (B89431) glycol). researchgate.net The conversion of vegetable oils, as discussed previously, also falls into this category, representing a direct route from a raw bio-resource to functional polyols. nih.govrsc.org These methods highlight the versatility of chemical catalysis in valorizing diverse biomass streams into useful polyol products.

Spectroscopic Data for this compound Remains Elusive

Despite a comprehensive search of scientific databases and chemical literature, detailed experimental and predicted spectroscopic data for the chemical compound This compound (CAS No. 67953-02-0) is not publicly available. As a result, a complete and scientifically rigorous analysis of its molecular structure and properties based on the requested spectroscopic techniques cannot be provided at this time.

The inquiry sought a detailed article focusing on the advanced spectroscopic analysis of this compound, with specific sections dedicated to Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy. This would have included an in-depth discussion of:

¹H NMR for elucidating molecular connectivity.

¹³C NMR for characterizing the carbon backbone.

Advanced 2D NMR techniques for complex stereochemical assignments.

Infrared (IR) and Raman spectroscopy for identifying functional groups and their characteristic frequencies.

Matrix-isolation IR spectroscopy for conformational analysis.

While the existence of this compound is confirmed in chemical databases, the crucial spectral data necessary to populate these sections with accurate and specific information is absent from the public domain. Searches for synthetic procedures that would typically include such characterization data were also unsuccessful in yielding the required spectra.

Information on related compounds, such as 2-(hydroxymethyl)-1-(-4-hydroxyphenyl)butane-1,3-diol and other simple diols, was found. However, the structural differences, particularly the presence of additional functional groups, mean that their spectral data cannot be used as a direct or accurate substitute for that of this compound.

Therefore, without access to the primary ¹H NMR, ¹³C NMR, and IR spectra, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Advanced Spectroscopic Analysis and Structural Elucidation

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. For a relatively small, polar molecule like 2-(hydroxymethyl)butane-1,3-diol, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are typically employed to minimize fragmentation and preserve the molecular ion.

Under ESI-MS, the compound is expected to be detected as a protonated molecule [M+H]⁺ or as an adduct with alkali metals, such as [M+Na]⁺ or [M+K]⁺, which are commonly present in trace amounts in the solvent or glassware. The high-resolution mass spectrum would provide the exact mass of these ions, allowing for the determination of the elemental composition.

The fragmentation of this compound in the mass spectrometer, often induced by collision-induced dissociation (CID) in a tandem MS experiment (MS/MS), would likely proceed through the cleavage of C-C bonds and the loss of small neutral molecules like water (H₂O) and formaldehyde (B43269) (CH₂O). The presence of multiple hydroxyl groups makes sequential water loss a prominent fragmentation pathway.

Table 1: Predicted Mass Spectrometry Data for this compound (C₅H₁₂O₃)

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₅H₁₃O₃⁺ | 121.0865 | Protonated molecule |

| [M+Na]⁺ | C₅H₁₂O₃Na⁺ | 143.0684 | Sodium adduct |

| [M-H₂O+H]⁺ | C₅H₁₁O₂⁺ | 103.0759 | Loss of one water molecule |

| [M-2H₂O+H]⁺ | C₅H₉O⁺ | 85.0653 | Loss of two water molecules |

| [M-CH₂O+H]⁺ | C₄H₉O₂⁺ | 89.0603 | Loss of formaldehyde |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction stands as the unequivocal method for determining the three-dimensional structure of a crystalline solid. This technique can precisely map the atomic positions within the crystal lattice, providing definitive information on bond lengths, bond angles, and the conformation of the molecule. For a chiral molecule like this compound, successful crystallization of a single enantiomer allows for the determination of its absolute configuration if a heavy atom is present or by using anomalous dispersion effects.

The crystal structure of this compound would be expected to exhibit an extensive network of intermolecular hydrogen bonds due to the presence of three hydroxyl groups. These hydrogen bonds would play a crucial role in dictating the packing of the molecules in the crystal lattice. The conformation of the carbon backbone and the relative orientations of the hydroxymethyl and hydroxyl groups would be precisely determined.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 6.2 |

| c (Å) | 10.1 |

| β (°) | 105.2 |

| Volume (ų) | 512.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.28 |

Note: The data in this table is hypothetical and serves as an illustration of the parameters obtained from a single-crystal X-ray diffraction experiment.

Chiroptical Spectroscopy (e.g., Vibrational Circular Dichroism) for Absolute Configuration Assignment

Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules in solution. Vibrational Circular Dichroism (VCD) is a powerful method that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms.

To assign the absolute configuration of this compound, the experimental VCD spectrum would be compared to the theoretically calculated spectra for both the (R) and (S) enantiomers at its stereogenic centers. These theoretical spectra are typically obtained using density functional theory (DFT) calculations. A good agreement between the experimental spectrum and the calculated spectrum for one of the enantiomers provides a confident assignment of the absolute configuration. The complex vibrational modes involving the hydroxyl and hydroxymethyl groups would give rise to a unique and characteristic VCD signature.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects (i.e., in the gas phase). These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. mdpi.comchemrxiv.org It is used to determine the most stable three-dimensional arrangement of atoms in a molecule (its equilibrium geometry) by finding the structure that corresponds to a minimum on the potential energy surface.

For 2-(Hydroxymethyl)butane-1,3-diol, a DFT study would begin by identifying all possible conformers arising from rotation around the C-C single bonds. A functional, such as B3LYP or a more modern functional like M06-2X, would be paired with a suitable basis set, typically a Pople-style basis set like 6-311++G(d,p) or a Dunning-style correlation-consistent basis set. mdpi.com The inclusion of diffuse functions (the "+" symbols) is crucial for accurately describing the lone pairs on the oxygen atoms and any hydrogen bonding, while polarization functions (d,p) allow for more flexibility in describing bond shapes. researchgate.net

The geometry of each potential conformer would be optimized, and the resulting energies would be compared to identify the global minimum—the most stable conformer. The output of these calculations includes precise bond lengths, bond angles, and dihedral angles. While specific data for this compound is unavailable, studies on similar diols like 2,3-butanediol (B46004) have shown that conformers allowing for intramolecular hydrogen bonds are significantly stabilized. researchgate.net

Table 1: Representative Theoretical Data from DFT Calculations for a Polyol (Note: This table is illustrative, based on typical results for small polyols, and does not represent actual calculated values for this compound.)

| Parameter | Typical Value | Significance |

|---|---|---|

| O-H Bond Length | ~0.97 Å | Indicates the covalent bond strength within the hydroxyl group. |

| C-O Bond Length | ~1.43 Å | Reflects the single bond character between carbon and oxygen. |

| C-C Bond Length | ~1.53 Å | Standard length for a sp³-sp³ carbon-carbon single bond. |

| Relative Energy (Global Minimum) | 0.00 kJ/mol | The reference energy for the most stable conformer. |

| Relative Energy (Other Conformers) | 5-20 kJ/mol | Higher energies indicate less stable conformations. |

| H-O···H Bond Distance (Intramolecular) | ~1.9 - 2.5 Å | A key indicator of the presence and strength of hydrogen bonding. researchgate.net |

Ab initio (from first principles) methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)), offer higher levels of theory. researchgate.net While computationally more demanding than DFT, they provide benchmark-quality results for electronic structure and energies.

These methods would be used to refine the energies of the most stable conformers found by DFT. A single-point energy calculation using a method like CCSD(T) with a large basis set on the DFT-optimized geometries can provide a "gold standard" energy value. This is particularly important for accurately describing weak interactions like dispersion forces, which are critical in flexible molecules. For instance, in a study of 2,3-butanediol, MP2 calculations were performed to refine the energies of the most relevant conformers identified by DFT. researchgate.net

Conformational Analysis and Molecular Dynamics

While quantum calculations typically model molecules as static structures in a vacuum, conformational analysis and molecular dynamics (MD) simulations explore their behavior over time. nih.gov

The three hydroxyl groups in this compound create a high potential for intramolecular hydrogen bonding. These bonds, where a hydrogen atom on one hydroxyl group interacts with an oxygen atom of another hydroxyl group within the same molecule, can significantly "lock" the molecule into specific conformations. researchgate.net

Quantum chemical calculations can identify and quantify these interactions. The stability conferred by a hydrogen bond can be estimated by comparing the energy of the H-bonded conformer to a similar conformer where the bond is absent. The presence of a hydrogen bond is confirmed by analyzing the electron density distribution, often using methods like the Quantum Theory of Atoms in Molecules (QTAIM). Experimental studies on similar molecules, such as 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, have confirmed that extensive hydrogen bonding dictates the three-dimensional structure. researchgate.netst-andrews.ac.uk

A molecule is not static; it constantly transitions between its various stable conformations. The energy required to rotate around a single bond is known as the rotational barrier. These barriers can be calculated by performing a "scan" of the potential energy surface along a specific dihedral angle. This involves fixing the dihedral angle at various values (e.g., every 10 degrees) and optimizing the rest of the molecular geometry at each step.

Plotting the energy versus the dihedral angle reveals the energy minima (stable conformers) and maxima (transition states). This data is crucial for understanding the flexibility of the molecule and the timescales of conformational changes. For a molecule like this compound, this analysis would reveal the energy costs of breaking and forming its internal hydrogen bonds.

Prediction and Interpretation of Spectroscopic Parameters

A key application of computational chemistry is the prediction of spectroscopic data, which can be compared directly with experimental results to validate the computed structures. rsc.org

Frequency calculations performed after a geometry optimization yield the harmonic vibrational frequencies. researchgate.net These correspond to the absorption peaks in an infrared (IR) spectrum. By analyzing the atomic motions associated with each frequency, specific peaks can be assigned to particular functional group vibrations (e.g., O-H stretch, C-H bend). For this compound, the O-H stretching frequency is particularly sensitive to hydrogen bonding; a free O-H group has a sharp, high-frequency peak, whereas a hydrogen-bonded O-H group shows a broader, red-shifted (lower frequency) peak.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated. Using methods like the Gauge-Independent Atomic Orbital (GIAO) method, the magnetic shielding of each nucleus (e.g., ¹H, ¹³C) can be computed and converted into a chemical shift value. These predicted shifts for different conformers can help in assigning experimental NMR spectra and can provide evidence for the dominant conformation in solution.

Molecular Electrostatic Potential and Frontier Molecular Orbital Analysis (HOMO/LUMO)

The molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) theory are fundamental concepts in computational chemistry for understanding molecular reactivity.

The Molecular Electrostatic Potential (MEP) is a 3D map of the electrostatic potential around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored in shades of red and yellow) indicate areas with an excess of electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and represent likely sites for nucleophilic attack. For this compound, one would expect the MEP to show negative potential around the oxygen atoms of the hydroxyl groups due to their high electronegativity and lone pairs of electrons. The hydrogen atoms of the hydroxyl groups would likely exhibit positive potential.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, a computational study would calculate the energies of these orbitals and map their spatial distribution. The HOMO is likely to be localized on the oxygen atoms, reflecting their electron-donating capability. The LUMO would represent the most favorable region for accepting electrons. The calculated energies would provide quantitative measures of its ionization potential and electron affinity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: The values in this table are placeholders as no specific computational data for this compound has been found in the reviewed literature.

Mechanistic Insights into Reactivity and Selectivity via Computational Modeling

Computational modeling is a powerful method to elucidate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. This approach can provide detailed insights into the reactivity and selectivity of a molecule.

For this compound, computational studies could be employed to investigate various potential reactions, such as oxidation, esterification, or dehydration. By modeling the reaction pathways, chemists can determine the most likely products and understand the factors that control the regioselectivity and stereoselectivity of these transformations.

For instance, a study on the selectivity of a particular reaction would involve calculating the energy profiles for different possible reaction channels. The transition state structures for each path would be located, and their corresponding activation energies would be determined. The pathway with the lowest activation energy would be predicted as the most favorable, thus explaining the observed or predicted selectivity.

Table 2: Hypothetical Computational Data for a Reaction Involving this compound

| Reaction Pathway | Transition State Energy (kcal/mol) | Product Stability (kcal/mol) |

| Pathway A (e.g., primary alcohol oxidation) | Data not available | Data not available |

| Pathway B (e.g., secondary alcohol oxidation) | Data not available | Data not available |

Note: This table illustrates the type of data that would be generated from such a study. Specific values are not provided due to the lack of available research.

Chemical Derivatization and Functionalization Strategies

Formation of Cyclic Derivatives

The 1,3-diol motif within 2-(hydroxymethyl)butane-1,3-diol is particularly amenable to the formation of six-membered cyclic derivatives, which serve primarily as protecting groups for the diol functionality.

The reaction of a 1,3-diol with an aldehyde or a ketone under acidic catalysis yields a cyclic acetal (B89532) or ketal, respectively. google.com In the case of this compound, the 1- and 3-hydroxyl groups react to form a stable six-membered ring known as a 1,3-dioxane. ijapbc.comresearchgate.net This reaction is reversible and typically driven to completion by removing the water formed during the reaction, for instance, by azeotropic distillation using a Dean-Stark trap. libretexts.org

The general mechanism involves the initial protonation of the carbonyl oxygen of the aldehyde or ketone, which increases its electrophilicity. One of the hydroxyl groups of the diol then attacks the carbonyl carbon, forming a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, creating a resonant-stabilized oxonium ion. Finally, the second hydroxyl group of the diol attacks this ion in an intramolecular fashion, and after deprotonation, the cyclic acetal (1,3-dioxane) is formed. libretexts.org

This strategy effectively protects the 1,3-diol, leaving the C2-hydroxymethyl group available for further synthetic transformations.

Table 1: Examples of Cyclic Acetal/Ketal Formation from 1,3-Diols

| Diol | Aldehyde/Ketone | Catalyst | Product (Cyclic Acetal/Ketal) |

|---|---|---|---|

| This compound | Acetone (B3395972) | Acid (e.g., PTSA) | 2,2-Dimethyl-5-(hydroxymethyl)-5-methyl-1,3-dioxane |

| This compound | Benzaldehyde | Acid (e.g., PTSA) | 5-(Hydroxymethyl)-5-methyl-2-phenyl-1,3-dioxane |

| Propane-1,3-diol | Formaldehyde (B43269) | Acid (e.g., H₂SO₄) | 1,3-Dioxane |

While 1,3-diols characteristically form six-membered 1,3-dioxanes, the term "dioxolane" refers specifically to the five-membered cyclic acetal derived from a 1,2-diol. libretexts.orgorganic-chemistry.org For a molecule like this compound, the formation of a standard dioxolane ring would not occur across the 1,3-hydroxyls. However, if a reaction could be selectively induced between the C2-(hydroxymethyl) group and the C3-hydroxyl group (a 1,2-diol relationship), a substituted dioxolane could theoretically be formed. Such derivatives are invaluable in structural analysis, as the constrained ring conformation locks the relative stereochemistry of the two involved hydroxyl groups, which can be readily determined using techniques like NMR spectroscopy. The synthesis of substituted dioxolanes often involves the condensation of a 1,2-diol with an appropriate aldehyde or ketone. researchgate.netgoogle.com

Protection and Deprotection of Hydroxyl Groups

In syntheses involving polyols like this compound, selective protection of the hydroxyl groups is paramount to control reactivity. nih.gov A variety of protecting groups can be employed, with silyl (B83357) ethers being among the most versatile.

Silyl ethers are formed by reacting an alcohol with a silyl halide (e.g., chloride) in the presence of a base, such as imidazole (B134444) or triethylamine. wikipedia.org The steric and electronic properties of the substituents on the silicon atom dictate the stability and ease of removal of the silyl group.

Trimethylsilyl (B98337) (TMS) Ethers : Formed using trimethylsilyl chloride (TMS-Cl), TMS ethers are relatively labile and are easily cleaved under mild acidic conditions or by fluoride (B91410) ions. They offer low steric hindrance, allowing for the rapid protection of even hindered alcohols. beilstein-journals.orgtcichemicals.com

tert-Butyldimethylsilyl (TBDMS or TBS) Ethers : Formed using tert-butyldimethylsilyl chloride (TBDMS-Cl), these ethers are significantly more stable to hydrolysis and a wider range of reaction conditions than TMS ethers due to their increased steric bulk. wikipedia.org They are robust enough to withstand many synthetic transformations but can be selectively removed using fluoride ion sources like tetrabutylammonium (B224687) fluoride (TBAF) or acidic conditions. organic-chemistry.org

For this compound, selective silylation is often possible. The two primary hydroxyl groups are generally more reactive and less sterically hindered than the secondary hydroxyl group, allowing for regioselective protection under controlled conditions. For instance, using a bulky silylating agent like tert-butyldiphenylsilyl chloride (TBDPS-Cl) may favor reaction at the primary positions. beilstein-journals.org The relative stability of different silyl ethers allows for orthogonal protection, where one type of silyl ether can be removed while another remains intact. gelest.com

Table 2: Common Silylating Agents and Their Properties

| Silyl Group | Abbreviation | Common Reagent | Relative Stability (Acidic Hydrolysis) | Key Characteristics |

|---|---|---|---|---|

| Trimethylsilyl | TMS | Me₃SiCl | 1 (Least Stable) | Easily removed; sensitive to mild acid and moisture. |

| Triethylsilyl | TES | Et₃SiCl | 64 | More stable than TMS. |

| tert-Butyldimethylsilyl | TBDMS / TBS | t-BuMe₂SiCl | 20,000 | Robust and widely used; cleaved by F⁻ or strong acid. |

| Triisopropylsilyl | TIPS | i-Pr₃SiCl | 700,000 | Very bulky; high stability. |

| tert-Butyldiphenylsilyl | TBDPS | t-BuPh₂SiCl | 5,000,000 (Most Stable) | Very high stability; often used for protecting primary alcohols. |

Beyond silyl ethers and cyclic acetals, other protecting groups are essential for the multi-step synthesis involving polyol intermediates. The choice of protecting group depends on the required stability and the conditions needed for its subsequent removal.

Benzyl (B1604629) (Bn) Ethers : Formed using benzyl bromide (BnBr) and a base (e.g., NaH), benzyl ethers are stable across a wide range of acidic and basic conditions, as well as to many oxidizing and reducing agents. They are typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).

Acyl (Ester) Groups : Hydroxyl groups can be protected by conversion to esters, such as acetates (Ac) or benzoates (Bz). These are generally stable to acidic conditions but are readily cleaved by base-catalyzed hydrolysis (saponification). The regioselective esterification of polyols can often be achieved, with primary alcohols reacting more readily than secondary ones. rsc.orgmedcraveonline.com

The availability of these varied groups allows for an orthogonal protection strategy, where multiple hydroxyl groups in the same molecule can be masked with different protectors that can be removed selectively without affecting the others.

Esterification and Etherification Reactions

Esterification and etherification are fundamental functionalization reactions for the hydroxyl groups of this compound, used for both protection and modification of the molecule's physical and chemical properties. google.comnih.gov

Esterification : This reaction involves treating the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester. For polyols, achieving selective esterification can be a challenge but is often possible by exploiting the different reactivities of primary versus secondary hydroxyls. nih.gov For example, reacting this compound with one equivalent of acetyl chloride at low temperature would likely favor acylation of one of the primary hydroxyl groups.

Etherification : This involves converting the hydroxyl group into an ether (R-O-R'). A classic method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then displaces a halide from an alkyl halide. nih.gov Other methods include reactions with alkenes in the presence of an acid catalyst. google.com These reactions can be used to introduce a wide variety of alkyl or aryl groups.

Table 3: Common Esterification and Etherification Reagents

| Reaction | Reagent | Functional Group Formed | Typical Conditions |

|---|---|---|---|

| Esterification | Acetyl Chloride (CH₃COCl) | Acetate Ester (-OAc) | Base (e.g., Pyridine, Et₃N) |

| Esterification | Benzoic Anhydride (B1165640) ((PhCO)₂O) | Benzoate Ester (-OBz) | Base (e.g., DMAP) |

| Etherification | Benzyl Bromide (BnBr) | Benzyl Ether (-OBn) | Strong base (e.g., NaH) |

| Etherification | Methyl Iodide (CH₃I) | Methyl Ether (-OMe) | Strong base (e.g., NaH, Ag₂O) |

Reactions Involving Hydroxyl Groups with Specific Reagents

The presence of three hydroxyl groups in this compound offers multiple sites for chemical reactions. The reactivity of these groups can be influenced by steric hindrance and the electronic environment within the molecule.

Hydroxymethyl Addition Reactions

Hydroxymethylation is a chemical process that introduces a hydroxymethyl (-CH₂OH) group onto a substrate. wikipedia.org In the context of this compound, further hydroxymethylation can be achieved through reactions with formaldehyde (CH₂O). This type of reaction, often catalyzed by a base, involves the addition of formaldehyde to one or more of the existing alcohol functionalities.

The reaction typically proceeds via a nucleophilic attack of the deprotonated hydroxyl group (alkoxide) on the electrophilic carbonyl carbon of formaldehyde. This results in the formation of a new, more complex polyol with an increased number of hydroxymethyl groups. While specific studies on the exhaustive hydroxymethylation of this compound are not extensively documented in publicly available literature, the general principles of alcohol hydroxymethylation suggest that such reactions are chemically feasible. The reaction conditions, such as temperature, catalyst, and stoichiometry of reactants, would be critical in controlling the extent of hydroxymethylation and the distribution of products.

A related industrial process is the production of pentaerythritol, which involves the repeated hydroxymethylation of acetaldehyde (B116499) with formaldehyde. wikipedia.org This serves as a well-established example of how aldehydes can be functionalized with multiple hydroxymethyl groups.

Table 1: Potential Products of Hydroxymethyl Addition to this compound

| Reactant | Reagent | Potential Product(s) | Reaction Type |

| This compound | Formaldehyde (CH₂O) | 2,2-bis(Hydroxymethyl)butane-1,3-diol and other polyols | Hydroxymethylation |

Note: The exact product distribution would depend on the specific reaction conditions.

Synthesis of Substituted Derivatives (e.g., Nitro-Functionalization)

The hydroxyl groups of this compound can be converted into other functional groups, leading to a wide range of substituted derivatives. A significant example of such functionalization is the formation of nitrate (B79036) esters through reaction with nitrating agents. This process, often referred to as O-nitration, is a common method for the synthesis of energetic materials and vasodilators.

The nitration of polyhydric alcohols is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then reacts with the alcohol's hydroxyl groups.

Given the structure of this compound, it is anticipated that all three hydroxyl groups could undergo esterification to yield 2-(nitratomethyl)butane-1,3-diyl dinitrate. The reaction would likely be exothermic and require careful temperature control to prevent unwanted side reactions and ensure safety.

While direct experimental data for the nitration of this compound is scarce in the reviewed literature, the synthesis of nitro-functionalized derivatives of similar polyols is well-documented. For instance, 2-(hydroxymethyl)-2-nitro-1,3-propanediol is synthesized from the reaction of tris(hydroxymethyl)aminomethane. This demonstrates the feasibility of introducing nitro groups into polyol structures.

The properties of the resulting nitro-functionalized derivative of this compound would be significantly different from the parent compound, likely exhibiting increased density and energetic characteristics.

Table 2: General Reaction for Nitro-Functionalization of a Polyol

| Starting Material | Reagents | Product Type |

| Polyhydric Alcohol (e.g., this compound) | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | Nitrate Ester |

Future Research Directions and Perspectives

Development of More Efficient and Atom-Economical Synthetic Routes

The pursuit of green and sustainable chemistry necessitates the development of synthetic pathways that are both efficient and minimize waste. For 2-(Hydroxymethyl)butane-1,3-diol, future research will likely concentrate on catalytic methods that offer high yields and 100% atom economy. One promising, though not yet fully explored, avenue could involve the catalytic aldol (B89426) condensation of formaldehyde (B43269) with 2-butanol, followed by a reduction step. This approach, if optimized, could provide a direct and atom-economical route to the target molecule.

Key research objectives in this area will include:

Catalyst Development: Investigating novel homogeneous and heterogeneous catalysts that can facilitate the key C-C bond-forming and reduction steps with high selectivity and turnover numbers.

Process Optimization: Systematically studying the effects of reaction parameters such as temperature, pressure, solvent, and catalyst loading to maximize yield and minimize by-product formation.

| Parameter | Current Status | Future Goal |

| Catalyst | Limited information available | Highly active and selective catalysts |

| Yield | Not well-documented | >95% |

| Atom Economy | Not a primary focus in existing literature | Approaching 100% |

| Feedstock | Primarily petroleum-based precursors | Renewable, bio-based sources |

Exploration of Novel Derivatization Chemistries for Diverse Applications

The three hydroxyl groups of this compound offer a rich platform for chemical modification, opening doors to a wide array of derivatives with tailored properties. Future research will undoubtedly delve into exploring these derivatization possibilities to create novel materials and functional molecules.

A primary focus will be on the use of this compound as a monomer in polymerization reactions. Its trifunctional nature makes it an ideal candidate for creating branched and cross-linked polymers. For instance, its reaction with dicarboxylic acids or their derivatives could lead to the formation of biodegradable polyesters with unique thermal and mechanical properties. Similarly, its incorporation into polyurethane synthesis could yield materials with enhanced rigidity and thermal stability.

Further research into derivatization could explore:

Esterification: Reacting the hydroxyl groups with various carboxylic acids to produce esters with potential applications as plasticizers, lubricants, or in fragrance formulations.

Etherification: Forming ethers to modify the polarity and solubility of the molecule for specific applications.

Acetal (B89532) Formation: Protecting the diol functionalities to allow for selective reactions at the remaining hydroxyl group.

Advanced Mechanistic Investigations via Integrated Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing existing processes and designing new ones. Future investigations will likely employ a synergistic approach, combining experimental techniques with computational modeling.

Experimental approaches may include:

Kinetic Studies: To determine reaction rates, orders, and activation energies, providing insights into the rate-determining steps.

Spectroscopic Analysis: Utilizing techniques like in-situ FTIR and NMR to identify and characterize reaction intermediates and transition states.

Isotopic Labeling: To trace the pathways of atoms and functional groups throughout a reaction.

Computational approaches , such as Density Functional Theory (DFT), will be instrumental in:

Mapping Reaction Pathways: Calculating the potential energy surfaces of reactions to identify the most favorable routes.

Characterizing Transition States: Determining the geometries and energies of transition states to understand the factors controlling reaction barriers.

Predicting Spectroscopic Properties: Simulating spectroscopic data to aid in the identification of experimentally observed species.

Expanding Applications in Sustainable Materials and Chemical Processes

The drive towards a circular economy and sustainable chemical industry positions this compound as a potentially valuable bio-based building block. Future research will focus on harnessing its unique structure to develop environmentally friendly materials and processes.

A key application area is expected to be in the synthesis of biodegradable polymers . The ester linkages in polyesters derived from this diol would be susceptible to hydrolysis, making them potentially biodegradable. Research will aim to tailor the polymer structure to control the degradation rate and mechanical properties for applications in packaging, agriculture, and biomedical devices.

Furthermore, this compound could serve as a sustainable alternative to petroleum-derived polyols in the production of polyurethanes and other thermosets . Its branched structure can contribute to the development of materials with improved cross-linking density and performance characteristics.

Chemoinformatic and Machine Learning Approaches for Property Prediction and Synthesis Design

The fields of chemoinformatics and machine learning offer powerful tools to accelerate the discovery and development of new molecules and materials. For this compound and its derivatives, these approaches can be employed to:

Predict Physicochemical Properties: Develop Quantitative Structure-Property Relationship (QSPR) models to predict properties such as boiling point, viscosity, and solubility for novel derivatives without the need for extensive experimental work. This can aid in the rapid screening of potential candidates for specific applications.

Design Optimal Synthetic Routes: Utilize machine learning algorithms to analyze vast datasets of chemical reactions and predict the most efficient and highest-yielding synthetic pathways for this compound and its derivatives. This can significantly reduce the time and resources required for experimental optimization.

Discover Novel Applications: Employ data mining and machine learning techniques to identify potential new applications for this compound and its derivatives by correlating their predicted properties with the requirements of various industries.

| Application Area | Chemoinformatic/ML Tool | Potential Outcome |

| Property Prediction | QSPR Models | Rapid screening of derivative properties |

| Synthesis Design | Retrosynthesis Algorithms | Identification of optimal synthetic routes |

| Application Discovery | Data Mining & Correlation Analysis | Uncovering new potential uses |

By focusing on these future research directions, the scientific community can unlock the full potential of this compound, paving the way for its use in a new generation of sustainable and high-performance materials and chemical processes.

常见问题

Q. What standardized methods are recommended for characterizing the thermophysical properties of 2-(hydroxymethyl)butane-1,3-diol?

Key techniques include density, viscosity, and speed-of-sound measurements using oscillating U-tube viscometers or capillary flow methods. Temperature control (e.g., 290–460 K) is critical, as properties vary nonlinearly with thermal gradients. Data interpretation should account for hydrogen bonding and hydroxyl group interactions, which influence phase behavior .

Q. How does the solubility profile of this compound in polar vs. nonpolar solvents inform experimental design?

The compound’s diol structure enhances solubility in polar solvents (e.g., water, ethanol) due to hydrogen bonding. For reactions requiring aprotic conditions, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are suitable. Solvent selection should align with reaction mechanisms (e.g., avoiding protic solvents in nucleophilic substitutions) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Stability studies should include accelerated degradation tests (e.g., 40–80°C, pH 1–13) monitored via HPLC or NMR. Acidic conditions may promote esterification, while alkaline environments could lead to oxidation. Thermal gravimetric analysis (TGA) is recommended to assess decomposition thresholds .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction is critical for determining absolute configurations of chiral centers. For example, in asymmetric synthesis, co-crystallization with heavy atoms (e.g., bromine) enhances phase contrast. Data refinement using software like SHELX or Olex2 validates bond angles and torsional strains, as demonstrated in diastereomeric diol derivatives .

Q. What catalytic systems optimize the dehydration of this compound to form ethers or alkenes?

CeO₂-based catalysts show promise in selective dehydration. Experimental parameters (e.g., 150–250°C, inert atmosphere) must balance reaction kinetics and byproduct formation. GC-MS analysis tracks product distribution, while DFT calculations model transition states to refine catalyst design .

Q. How do structural modifications of this compound influence its performance in liquid-crystalline materials?

Introducing hydrophobic chains (e.g., alkyl or aryl groups) modulates mesophase behavior. Polarized optical microscopy (POM) and differential scanning calorimetry (DSC) identify phase transitions. For example, branching at the hydroxymethyl group reduces melting points, enhancing lyotropic stability .

Q. What contradictions exist in literature regarding the reactivity of this compound in Diels-Alder reactions?

Conflicting reports on regioselectivity may arise from solvent effects or competing hydrogen-bonding interactions. Controlled studies comparing aprotic (e.g., THF) vs. protic (e.g., MeOH) solvents, paired with computational modeling (Gaussian, ORCA), clarify mechanistic pathways .

Q. How can polymerization of this compound-based esters be optimized for biodegradable polymers?

Ring-opening polymerization (ROP) using Sn(Oct)₂ as a catalyst achieves high molecular weights. Monitoring via GPC and FT-IR ensures controlled branching. Crosslinking with diisocyanates (e.g., HDI) improves mechanical properties, as validated in polyurethane elastomer studies .

Methodological Notes

- Data Contradictions : Discrepancies in thermophysical data (e.g., viscosity vs. temperature slopes) may stem from impurities or measurement techniques. Always cross-reference purity certifications (≥99%) and replicate under standardized conditions .

- Advanced Characterization : Combine NMR (¹H/¹³C, COSY) with mass spectrometry to elucidate degradation pathways or side products in synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。